Sandacanol

Beschreibung

The exact mass of the compound 2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

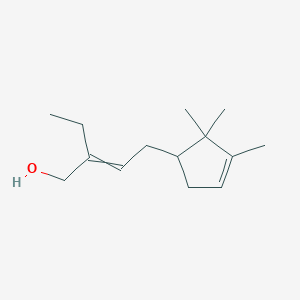

(E)-2-ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O/c1-5-12(10-15)7-9-13-8-6-11(2)14(13,3)4/h6-7,13,15H,5,8-10H2,1-4H3/b12-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHQDWCKZXLWDNM-KPKJPENVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CCC1CC=C(C1(C)C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C\CC1CC=C(C1(C)C)C)/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30860412 | |

| Record name | (2E)-2-Ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30860412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Liquid, Other Solid | |

| Record name | 2-Buten-1-ol, 2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

106185-75-5, 28219-61-6 | |

| Record name | (2E)-2-Ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106185-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Balinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028219616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106185755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Buten-1-ol, 2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2E)-2-Ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30860412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E)-2-ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.247.348 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.447 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYL-4-(2,2,3-TRIMETHYLCYCLOPENT-3-EN-1-YL)BUT-2-EN-1-OL, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6IHW4TX869 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sandacanol: A Technical Guide to its Chemical Properties and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sandacanol is a synthetic aroma chemical prized for its characteristic sandalwood fragrance. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological interactions. While research on this compound's specific biological signaling pathways is limited, this document draws on extensive data available for the structurally similar synthetic sandalwood odorant, Sandalore, to infer potential mechanisms of action. This guide summarizes quantitative data in structured tables, details relevant experimental protocols, and provides visual diagrams of key signaling pathways and experimental workflows to support further research and development.

Chemical Structure and Identification

This compound is a synthetic compound that mimics the scent of natural sandalwood oil. It is chemically distinct from natural sandalwood components like α-santalol and β-santalol.

Chemical Name: (E)-2-ethyl-4-(2,2,3-trimethyl-1-cyclopent-3-enyl)but-2-en-1-ol[1]

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| CAS Number | 28219-61-6[1] |

| EINECS Number | 248-908-8[1] |

| Chemical Formula | C14H24O[1] |

| Molecular Weight | 208.34 g/mol [1][2] |

Physicochemical Properties

This compound is an oily liquid that is colorless to pale yellow.[1][3] It possesses a characteristic woody, sandalwood scent with greasy, oily, and waxy undertones.[1]

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Physical State | Oily liquid | [1] |

| Color | Colorless to pale yellow | [1] |

| Boiling Point | 287.37 °C[1] | |

| Flash Point | 92.78 °C | [1] |

| Specific Gravity | 0.91400 to 0.91800 @ 20.00 °C | [1] |

| Refractive Index | 1.48600 to 1.49000 @ 20.00 °C | [1] |

| Water Solubility | Insoluble | [3] |

| Purity | 92.00 to 100.00% (sum of isomers) | [1] |

Biological Activity and Signaling Pathways

Direct research into the specific biological signaling pathways of this compound is not extensively documented in publicly available literature. However, significant research has been conducted on Sandalore , a structurally related synthetic sandalwood odorant (3-Methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pentan-2-ol). Given their use as sandalwood fragrance mimics, it is plausible that this compound may interact with similar biological targets. The following sections detail the known biological activities and signaling pathways of Sandalore, which may provide a model for future investigation of this compound.

Interaction with Olfactory Receptor OR2AT4 in Keratinocytes

Sandalore has been identified as an agonist of the olfactory receptor OR2AT4, which is expressed in human keratinocytes.[3] Activation of OR2AT4 by Sandalore initiates a signaling cascade that promotes wound-healing processes.[3]

This signaling pathway is initiated by the binding of Sandalore to OR2AT4, leading to the activation of adenylyl cyclase (AC) and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the mitogen-activated protein kinases (MAPKs) Erk1/2 and p38.[3] The activation of these downstream kinases ultimately leads to increased cell proliferation and migration, which are crucial for wound re-epithelialization.[3]

Anagen Phase Prolongation in Hair Follicles

Topical application of Sandalore has been shown to prolong the anagen (growth) phase of hair follicles.[4] This effect is mediated by the upregulation of Insulin-like Growth Factor 1 (IGF-1), a key regulator of hair growth. The precise upstream signaling from OR2AT4 activation to IGF-1 upregulation is an area of ongoing research.

Experimental Protocols

The following are summaries of experimental protocols used in the study of Sandalore's biological effects. These can serve as a foundation for designing experiments with this compound.

Synthesis of this compound

A general method for the synthesis of this compound involves the following steps:

-

Aldol Condensation: α-Campholenaldehyde is reacted with butanal in an aldol condensation reaction to form an unsaturated aldehyde intermediate.

-

Partial Hydrogenation: The resulting intermediate undergoes partial hydrogenation to yield this compound, a mixture of (E)- and (Z)-isomers.[5]

In Vitro Wound Healing Assay (Scratch Assay)

This protocol is adapted from studies on Sandalore's effect on keratinocytes.

-

Cell Culture: Human keratinocytes are cultured to confluence in appropriate media.

-

Scratch Creation: A sterile pipette tip is used to create a uniform "scratch" in the confluent cell monolayer.

-

Treatment: The cells are washed to remove debris, and then incubated with fresh media containing either a vehicle control or various concentrations of the test compound (e.g., Sandalore).

-

Imaging: The scratch area is imaged at regular intervals (e.g., 0, 12, 24, and 48 hours) using a microscope.

-

Analysis: The rate of wound closure is quantified by measuring the change in the scratch area over time.

Calcium Imaging

This protocol measures changes in intracellular calcium concentration upon receptor activation.

-

Cell Loading: Cultured keratinocytes are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Baseline Measurement: The baseline fluorescence of the cells is recorded using a fluorescence microscope.

-

Stimulation: A solution containing the test compound (e.g., Sandalore) is perfused over the cells.

-

Data Acquisition: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are recorded in real-time.

-

Analysis: The magnitude and kinetics of the calcium response are quantified.

Conclusion

This compound is a commercially significant aroma chemical with a well-defined chemical structure and physicochemical properties. While direct biological data on this compound is sparse, the extensive research on the structurally similar molecule, Sandalore, provides a strong foundation for inferring its potential biological activities. The interaction of Sandalore with the olfactory receptor OR2AT4 in skin and hair follicles, leading to pro-wound healing and hair growth-promoting effects, suggests that this compound may possess similar bioactivities. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and related synthetic sandalwood compounds. Further research is warranted to confirm whether this compound indeed activates OR2AT4 and elicits the same downstream cellular responses as Sandalore.

References

- 1. A synthetic sandalwood odorant induces wound-healing processes in human keratinocytes via the olfactory receptor OR2AT4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Molecular Intricacies of Sandacanol: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sandacanol, a synthetic sandalwood odorant, has emerged as a significant modulator of cellular functions, extending beyond its traditional use in fragrances. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the biological activities of this compound. The primary focus is its interaction with the ectopically expressed olfactory receptor OR2AT4 and the subsequent intracellular signaling cascades that influence vital cellular processes, including proliferation, migration, and apoptosis. This document synthesizes current scientific findings, presenting detailed experimental protocols, quantitative data, and visual representations of the key pathways to serve as a comprehensive resource for the scientific community.

Introduction

This compound, also known as Sandalore, is a synthetic fragrance molecule that mimics the characteristic scent of sandalwood. While its aromatic properties have been long utilized in the cosmetic industry, recent scientific investigations have unveiled its potent biological activities, particularly in the context of skin and hair follicle biology, as well as its potential in anticancer therapy. The central mechanism of this compound's action is its agonistic activity on the olfactory receptor OR2AT4, a G-protein coupled receptor (GPCR) found not only in the olfactory epithelium but also ectopically expressed in various peripheral tissues, including keratinocytes of the skin and hair follicles.[1][2][3] This discovery has opened new avenues for exploring the therapeutic potential of this compound in dermatology and oncology. This guide will dissect the molecular pathways initiated by this compound, from receptor binding to downstream cellular responses, providing a detailed overview for researchers and drug development professionals.

The OR2AT4 Signaling Cascade: The Core Mechanism of this compound Action

The primary molecular target of this compound is the olfactory receptor OR2AT4.[1][2] The activation of this receptor initiates a well-defined signaling cascade that is central to the diverse physiological effects of this compound.

Receptor Binding and G-Protein Activation

As an agonist, this compound binds to the OR2AT4 receptor, inducing a conformational change that facilitates the coupling and activation of a heterotrimeric G-protein, likely of the Gs or Gq subtype. This interaction leads to the dissociation of the Gα subunit from the Gβγ dimer.

Second Messenger Generation: cAMP and Intracellular Calcium

The activated Gα subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][2] The resulting increase in intracellular cAMP levels is a critical step in the downstream signaling pathway. Concurrently, activation of OR2AT4 by this compound leads to a significant influx of extracellular calcium (Ca2+), resulting in a rapid and transient increase in intracellular calcium concentrations.[1][2]

Protein Kinase Activation

The elevation of second messengers, cAMP and Ca2+, triggers the activation of several key protein kinases:

-

Protein Kinase A (PKA): The increase in cAMP directly activates PKA, which in turn phosphorylates a multitude of downstream target proteins, modulating their activity.

-

Extracellular Signal-Regulated Kinases 1 and 2 (Erk1/2): A member of the mitogen-activated protein kinase (MAPK) family, Erk1/2 is phosphorylated and activated in response to this compound-induced OR2AT4 signaling.[1][2]

-

p38 Mitogen-Activated Protein Kinase (p38 MAPK): Another key member of the MAPK family, p38 MAPK is also phosphorylated and activated following OR2AT4 stimulation by this compound.[1][2]

The activation of these kinases orchestrates the cellular responses to this compound.

Cellular Effects of this compound

The activation of the OR2AT4 signaling cascade by this compound translates into a range of significant cellular effects, which have been primarily studied in keratinocytes and hair follicles.

Enhanced Keratinocyte Proliferation and Migration

In human keratinocytes, this compound has been demonstrated to promote cell proliferation and migration.[1][2] These effects are crucial for the process of wound healing, where the re-epithelialization of the damaged skin is dependent on the coordinated movement and division of keratinocytes. The activation of the Erk1/2 and p38 MAPK pathways is believed to be the primary driver of these pro-proliferative and pro-migratory effects.

Promotion of Hair Growth

Studies on human hair follicles have revealed that this compound can prolong the anagen (growth) phase of the hair cycle.[4] This is achieved through two main mechanisms:

-

Inhibition of Apoptosis: this compound signaling leads to a decrease in programmed cell death in hair follicle cells.

-

Increased IGF-1 Production: The activation of OR2AT4 stimulates the production of Insulin-like Growth Factor 1 (IGF-1), a key growth factor that promotes hair follicle maintenance and growth.[4]

Potential Anticancer Activity

While the direct effects of this compound on cancer cells are still under investigation, related compounds from sandalwood oil, such as α-santalol, have shown promising anticancer activities. These effects are primarily attributed to:

-

Cell Cycle Arrest: α-santalol has been shown to induce cell cycle arrest at the G2/M phase in various cancer cell lines.

-

Induction of Apoptosis: It can trigger apoptosis through both the intrinsic and extrinsic pathways, involving the activation of caspases.

The extent to which this compound shares these anticancer properties and whether they are mediated through OR2AT4 remains an active area of research.

Quantitative Data

The following table summarizes the available quantitative data on the effects of this compound. It is important to note that specific values for some parameters, such as binding affinity (Ki), are not yet widely available in the published literature.

| Parameter | Method | Cell Type/System | Value | Reference |

| Receptor Activation | ||||

| OR2AT4 Activation (cAMP) | Luciferase Reporter Assay | HEK293 cells | EC50: ~197 µM | [1] |

| Signaling Pathway | ||||

| Intracellular Ca2+ Increase | Fura-2 Imaging | Human Keratinocytes | Concentration-dependent increase (0-1 mM) | [5] |

| Erk1/2 Phosphorylation | Western Blot | Human Keratinocytes | Qualitatively increased | [1][2] |

| p38 MAPK Phosphorylation | Western Blot | Human Keratinocytes | Qualitatively increased | [1][2] |

| Cellular Effects | ||||

| Keratinocyte Proliferation | BrdU Assay | Human Keratinocytes | ~30% increase at 1 mM Sandalore | [1] |

| Keratinocyte Migration | Scratch Assay | Human Keratinocytes | ~20% faster wound closure at 1 mM Sandalore | [1] |

| Apoptosis (in Leukemia cells) | Annexin V Staining | K562 cells | IC50: 146.5 µM (48h), 157.7 µM (72h) | [5] |

| IGF-1 Production | ELISA | Human Hair Follicles | Qualitatively increased | [4] |

Note: The IC50 values for apoptosis were determined in leukemia cells and may not be directly comparable to effects on other cell types.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

OR2AT4 Activation Assay (cAMP Measurement)

Objective: To quantify the activation of OR2AT4 by this compound by measuring changes in intracellular cAMP levels.

Methodology:

-

Cell Culture and Transfection: HEK293 cells are cultured in DMEM supplemented with 10% FBS and transfected with a plasmid encoding a cAMP response element (CRE) coupled to a luciferase reporter gene, along with a plasmid expressing OR2AT4.

-

Cell Treatment: Transfected cells are seeded in a 96-well plate and treated with varying concentrations of this compound for a specified time (e.g., 6 hours).

-

Luciferase Assay: After treatment, the cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's protocol (e.g., Promega's Luciferase Assay System).

-

Data Analysis: The luminescence signal, which is proportional to the intracellular cAMP level, is normalized to the vehicle control. The EC50 value is calculated by fitting the dose-response curve to a sigmoidal equation.

Intracellular Calcium Measurement

Objective: To measure the this compound-induced increase in intracellular calcium concentration.

Methodology:

-

Cell Culture and Dye Loading: Human keratinocytes are cultured on glass coverslips. The cells are then loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, by incubating them in a buffer containing the dye for 30-60 minutes at 37°C.

-

Fluorescence Imaging: The coverslip is mounted on a fluorescence microscope equipped with a ratiometric imaging system. The cells are excited at two different wavelengths (e.g., 340 nm and 380 nm for Fura-2), and the emission is collected at a single wavelength (e.g., 510 nm).

-

Stimulation and Data Acquisition: A baseline fluorescence ratio is recorded before the addition of this compound. This compound is then added to the imaging chamber, and the change in the fluorescence ratio over time is continuously recorded.

-

Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is calculated, which is proportional to the intracellular calcium concentration. The peak increase in the ratio is quantified.

Cell Proliferation Assay (BrdU Incorporation)

Objective: To assess the effect of this compound on keratinocyte proliferation.

Methodology:

-

Cell Culture and Treatment: Human keratinocytes are seeded in a 96-well plate and treated with different concentrations of this compound for a specified period (e.g., 24-48 hours).

-

BrdU Labeling: During the last few hours of treatment, 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog, is added to the culture medium. Proliferating cells will incorporate BrdU into their newly synthesized DNA.

-

Immunodetection: After labeling, the cells are fixed, and the incorporated BrdU is detected using a specific primary antibody against BrdU, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Signal Detection and Quantification: A substrate for HRP is added, and the resulting colorimetric or chemiluminescent signal is measured using a microplate reader. The signal intensity is proportional to the amount of BrdU incorporated and, therefore, to the rate of cell proliferation.

Cell Migration Assay (Scratch Assay)

Objective: To evaluate the effect of this compound on keratinocyte migration.

Methodology:

-

Cell Culture to Confluence: Human keratinocytes are grown in a culture dish until they form a confluent monolayer.

-

Creating the "Scratch": A sterile pipette tip is used to create a linear "scratch" or gap in the cell monolayer.

-

Treatment and Imaging: The cells are then washed to remove dislodged cells, and fresh medium containing different concentrations of this compound is added. The scratch area is imaged at time zero and then at regular intervals (e.g., every 6-12 hours) using a microscope.

-

Data Analysis: The width or area of the scratch is measured at each time point. The rate of wound closure is calculated and compared between the different treatment groups.

MAPK Phosphorylation Assay (Western Blot)

Objective: To detect the phosphorylation of Erk1/2 and p38 MAPK in response to this compound.

Methodology:

-

Cell Culture and Treatment: Human keratinocytes are treated with this compound for a short period (e.g., 5-30 minutes).

-

Protein Extraction: The cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

SDS-PAGE and Western Blotting: The protein lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunodetection: The membrane is incubated with primary antibodies specific for the phosphorylated forms of Erk1/2 and p38 MAPK. Subsequently, the membrane is incubated with an HRP-conjugated secondary antibody.

-

Signal Detection and Quantification: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels of Erk1/2 and p38 MAPK, respectively.

Conclusion

This compound exerts its biological effects primarily through the activation of the olfactory receptor OR2AT4, initiating a signaling cascade that involves the second messengers cAMP and Ca2+, and the downstream activation of the MAPK pathways, including Erk1/2 and p38 MAPK. These molecular events culminate in significant cellular responses, such as increased keratinocyte proliferation and migration, and the promotion of hair growth through the inhibition of apoptosis and upregulation of IGF-1. While the anticancer potential of related sandalwood compounds is promising, further research is required to fully elucidate the role of this compound in this context. The detailed mechanisms and protocols presented in this guide provide a solid foundation for future investigations into the therapeutic applications of this multifaceted molecule. The continued exploration of this compound's mechanism of action holds the potential to unlock novel therapeutic strategies for a range of dermatological and potentially oncological conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. A synthetic sandalwood odorant induces wound-healing processes in human keratinocytes via the olfactory receptor OR2AT4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Research Portal [scholarship.miami.edu]

- 4. axonmedchem.com [axonmedchem.com]

- 5. Discovery of (−)-epigallocatechin gallate, a novel olfactory receptor 2AT4 agonist that regulates proliferation and apoptosis in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

Sandacanol: A Technical Guide to its Synthesis and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sandacanol, a synthetic fragrance molecule prized for its characteristic sandalwood aroma, has garnered significant scientific interest beyond its olfactory properties. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, with a particular focus on its chemical pathways and known biological interactions. Notably, this compound has been identified as a specific agonist for the olfactory receptor OR10H1, a receptor ectopically expressed in human bladder cancer cells. This interaction triggers a signaling cascade with potential therapeutic implications, including the induction of apoptosis and cell cycle arrest. This document details the known synthetic routes to this compound, summarizes its physicochemical properties, and elucidates its biological signaling pathway.

Discovery and Physicochemical Properties

This compound, chemically known as 2-Ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-ol, is a synthetic aroma chemical that captures the warm, woody, and creamy notes of natural sandalwood oil. Its development was driven by the high demand and dwindling supply of natural sandalwood, making synthetic analogues a critical component of the fragrance industry.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₄H₂₄O |

| Molecular Weight | 208.34 g/mol |

| CAS Number | 28219-61-6 |

| Appearance | Colorless to pale yellow oily liquid |

| Odor Profile | Woody, sandalwood, greasy, oily, waxy |

| Boiling Point | 114-116 °C @ 1 mmHg |

| Refractive Index | 1.4860 to 1.4900 @ 20°C |

| Specific Gravity | 0.9140 to 0.9180 @ 20°C |

Synthesis Pathway of this compound

The primary industrial synthesis of this compound commences with two key starting materials: α-campholenaldehyde and butanal. The synthesis proceeds through a two-step process involving an aldol condensation followed by a selective reduction.

Step 1: Aldol Condensation

The first step involves a base-catalyzed aldol condensation between α-campholenaldehyde and butanal. This reaction forms an α,β-unsaturated aldehyde intermediate. The choice of base and reaction conditions is crucial to maximize the yield of the desired condensed product.

Step 2: Partial Hydrogenation

The second step is the selective reduction (partial hydrogenation) of the α,β-unsaturated aldehyde intermediate to the corresponding allylic alcohol, this compound. This reduction must be carefully controlled to avoid the saturation of the carbon-carbon double bond, which would result in a different, less desirable fragrance molecule.

The Olfactory Receptor OR2AT4: A Novel Target for the Synthetic Sandalwood Odorant, Sandacanol

A Technical Guide on the Biological Activity and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic sandalwood odorant, Sandacanol (commonly referred to as Sandalore in scientific literature), has been identified as a specific agonist for the ectopically expressed olfactory receptor OR2AT4. This discovery has unveiled a novel chemosensory signaling pathway in human keratinocytes, with significant implications for skin homeostasis, wound healing, and hair growth. This technical guide provides a comprehensive overview of the biological activity of this compound on OR2AT4, detailing the downstream signaling cascades, quantitative activity data, and methodologies for key experimental procedures.

Introduction

Olfactory receptors (ORs), a large family of G-protein coupled receptors (GPCRs), are not only confined to the nasal epithelium but are also functionally expressed in various peripheral tissues, including the skin. The identification of this compound as a ligand for the OR2AT4 receptor in human keratinocytes has opened new avenues for understanding the role of olfaction in cutaneous biology. Activation of OR2AT4 by this compound has been shown to trigger a cascade of intracellular signaling events, leading to physiological responses such as increased cell proliferation and migration. This guide serves as a technical resource for researchers interested in the pharmacology of this compound and the functional role of OR2AT4 in cellular processes.

Quantitative Analysis of this compound Activity on OR2AT4

The interaction of this compound with OR2AT4 has been characterized by its ability to elicit downstream signaling events. The following table summarizes the key quantitative data reported in the literature.

| Parameter | Value | Cell Type | Assay | Reference |

| EC50 (cAMP production) | 197 µM | Human Keratinocytes | cAMP assay | [1] |

Signaling Pathways Activated by this compound-OR2AT4 Interaction

The binding of this compound to OR2AT4 initiates a canonical GPCR signaling cascade, primarily coupled through Gαs and leading to the production of cyclic adenosine monophosphate (cAMP).[1][2] This initial event triggers a series of downstream signaling pathways, as depicted in the diagrams below.

Figure 1: Signaling pathways activated by this compound binding to OR2AT4.

cAMP-PKA-CREB Pathway

Upon activation by this compound, OR2AT4 stimulates adenylyl cyclase via the Gαs subunit, leading to an increase in intracellular cAMP levels.[1][2] This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB), a transcription factor that modulates the expression of genes involved in cell proliferation and survival.

Calcium Signaling and CaMKKβ/AMPK/mTORC1 Pathway

This compound binding to OR2AT4 also induces an increase in intracellular calcium (Ca2+) concentration.[2][3] This elevation in Ca2+ activates Calcium/calmodulin-dependent protein kinase kinase beta (CaMKKβ), which subsequently phosphorylates and activates AMP-activated protein kinase (AMPK).[3] Activated AMPK is a key energy sensor and regulator of cellular metabolism that can inhibit the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, a central regulator of cell growth and proliferation.[3]

MAPK/Erk Pathway

The activation of OR2AT4 by this compound also leads to the phosphorylation and activation of the mitogen-activated protein kinases (MAPKs), specifically extracellular signal-regulated kinase 1/2 (Erk1/2) and p38.[1][2] The MAPK/Erk pathway is a critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and migration.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound on OR2AT4.

Cell Culture

Human epidermal keratinocytes (HEK) or HaCaT cells are suitable for studying the effects of this compound on OR2AT4. Cells should be cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

Calcium Imaging Assay

This assay measures changes in intracellular calcium concentration upon stimulation with this compound.

Figure 2: Workflow for the Calcium Imaging Assay.

Protocol:

-

Seed keratinocytes on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.

-

Wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution).

-

Mount the coverslip on a fluorescence microscope equipped with a ratiometric imaging system.

-

Perfuse the cells with the buffer and record a stable baseline fluorescence.

-

Apply this compound at various concentrations to the cells.

-

Record the changes in fluorescence intensity over time.

-

Analyze the data by calculating the ratio of fluorescence at two different excitation or emission wavelengths to determine the relative change in intracellular calcium concentration.

CRE-Luciferase Reporter Assay

This assay quantifies the activation of the cAMP pathway by measuring the expression of a luciferase reporter gene under the control of a cAMP response element (CRE).

Protocol:

-

Co-transfect keratinocytes with a CRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

-

After 24 hours, replace the medium with a serum-free medium and incubate for another 12-24 hours.

-

Treat the cells with different concentrations of this compound for a specified period (e.g., 4-6 hours).

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the this compound concentration to generate a dose-response curve and determine the EC50 value.

Western Blotting for Phosphorylated Erk1/2 and p38

This technique is used to detect the phosphorylation and thus activation of Erk1/2 and p38 MAPK.

Protocol:

-

Seed keratinocytes in 6-well plates and grow them to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours.

-

Treat the cells with this compound at the desired concentration for various time points (e.g., 5, 15, 30, 60 minutes).

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies specific for phosphorylated Erk1/2 (p-Erk1/2) and phosphorylated p38 (p-p38). Also, probe for total Erk1/2 and p38 as loading controls.

-

Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

In Vitro Wound Healing (Scratch) Assay

This assay assesses the effect of this compound on cell migration.

Protocol:

-

Seed keratinocytes in a 6-well plate and grow them to full confluency.

-

Create a "scratch" or a cell-free area in the monolayer using a sterile pipette tip.

-

Wash the cells with phosphate-buffered saline (PBS) to remove detached cells.

-

Add fresh culture medium containing this compound at the desired concentration or a vehicle control.

-

Capture images of the scratch at different time points (e.g., 0, 12, 24 hours) using a microscope.

-

Measure the width of the scratch at multiple points for each image and calculate the average wound closure over time. The percentage of wound closure can be calculated as: [(Initial Wound Width - Wound Width at Time T) / Initial Wound Width] * 100.

Conclusion

This compound's agonistic activity on the olfactory receptor OR2AT4 in human keratinocytes highlights a fascinating and previously underappreciated role for chemosensory signaling in skin biology. The activation of downstream pathways involving cAMP, calcium, and MAPK signaling provides a molecular basis for the observed effects of this compound on cell proliferation and migration. The experimental protocols detailed in this guide provide a framework for further investigation into the therapeutic potential of targeting OR2AT4 in dermatology and cosmetology. Further research is warranted to fully elucidate the complex interplay of these signaling networks and to explore the potential of other OR2AT4 agonists in modulating skin and hair follicle biology.

References

- 1. researchgate.net [researchgate.net]

- 2. A synthetic sandalwood odorant induces wound-healing processes in human keratinocytes via the olfactory receptor OR2AT4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. OR2AT4, an Ectopic Olfactory Receptor, Suppresses Oxidative Stress-Induced Senescence in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

Sandacanol's Agonistic Interaction with the Olfactory Receptor OR2AT4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular interaction between Sandacanol, a synthetic sandalwood odorant, and the human olfactory receptor OR2AT4. This interaction has garnered significant interest due to its implications in cellular signaling pathways relevant to dermatology and pharmacology. This document provides a comprehensive overview of the binding characteristics, downstream signaling cascades, and detailed experimental protocols for studying this interaction, designed for professionals in research and drug development.

Introduction to this compound and the OR2AT4 Receptor

This compound , also known in scientific literature as Sandalore, is a synthetic fragrance molecule that mimics the scent of sandalwood.[1] Beyond its use in perfumery, this compound has been identified as a selective agonist for the olfactory receptor OR2AT4.[1][2] Olfactory receptors, a class of G-protein coupled receptors (GPCRs), are not only expressed in the nasal epithelium but are also found ectopically in various other tissues, including the skin, where they can mediate physiological responses.[2][3]

The OR2AT4 receptor is one such ectopically expressed olfactory receptor found in human keratinocytes, the primary cell type of the epidermis.[2][4] Activation of OR2AT4 by agonists like this compound has been shown to initiate signaling cascades that influence cell proliferation, migration, and other processes crucial for skin homeostasis and wound healing.[2][3][4]

Molecular Interaction and Downstream Signaling

The binding of this compound to the OR2AT4 receptor triggers a conformational change in the receptor, leading to the activation of intracellular signaling pathways. The primary signaling cascade initiated by this interaction involves the activation of a G-protein, which in turn leads to the production of second messengers and the activation of downstream kinases.

Key Signaling Events

Activation of OR2AT4 by this compound has been demonstrated to elicit the following key signaling events in human keratinocytes:

-

Increased Intracellular Calcium ([Ca2+]): A rapid and transient increase in the concentration of intracellular calcium ions is a primary response to OR2AT4 activation by this compound.[2][5]

-

Cyclic Adenosine Monophosphate (cAMP) Production: The interaction stimulates the production of cAMP, a crucial second messenger in many cellular processes.[2][3]

-

Phosphorylation of Mitogen-Activated Protein Kinases (MAPKs): Downstream of the initial signaling events, this compound-induced OR2AT4 activation leads to the phosphorylation and, therefore, activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) and p38 MAPK.[2] These kinases are key regulators of cell proliferation, differentiation, and apoptosis.

-

Activation of the CaMKKβ/AMPK/mTORC1 Signaling Axis: More recent studies have elucidated a pathway involving Calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ), AMP-activated protein kinase (AMPK), and mammalian target of rapamycin complex 1 (mTORC1), which is implicated in cellular energy homeostasis and autophagy.[3][5][6]

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the interaction of this compound (Sandalore) with the OR2AT4 receptor.

| Parameter | Agonist | Cell Type | Value | Reference |

| EC50 (cAMP production) | Sandalore | Human Keratinocytes | 197 µM | [7] |

Note: Further quantitative data on binding affinity (Kd) and specific fold-changes in protein phosphorylation were not explicitly available in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the this compound-OR2AT4 interaction and its downstream effects.

Cell Culture

-

Cell Line: Primary human epidermal keratinocytes or HaCaT cells (a spontaneously immortalized human keratinocyte cell line) are commonly used.

-

Culture Conditions: Cells are typically cultured in keratinocyte growth medium supplemented with growth factors at 37°C in a humidified atmosphere with 5% CO2.

Calcium Imaging

This protocol is used to measure changes in intracellular calcium concentration upon stimulation with this compound.

-

Cell Preparation: Keratinocytes are seeded on glass coverslips and allowed to adhere.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer for a specified time at room temperature or 37°C.

-

Imaging: The coverslip is mounted on a fluorescence microscope. Baseline fluorescence is recorded before the addition of this compound.

-

Stimulation and Data Acquisition: this compound is added to the cells, and changes in fluorescence intensity are recorded over time. The ratio of fluorescence at different excitation wavelengths (for ratiometric dyes like Fura-2) or the change in intensity (for single-wavelength dyes like Fluo-4) is calculated to determine the relative change in intracellular calcium concentration.

cAMP Assay

This assay quantifies the production of cyclic AMP in response to OR2AT4 activation.

-

Cell Treatment: Keratinocytes are treated with various concentrations of this compound for a defined period.

-

Cell Lysis: After treatment, the cells are lysed to release intracellular components.

-

cAMP Quantification: The concentration of cAMP in the cell lysate is determined using a competitive enzyme-linked immunosorbent assay (ELISA) kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay, following the manufacturer's instructions.

-

Data Analysis: A standard curve is generated using known concentrations of cAMP. The concentration of cAMP in the samples is then interpolated from the standard curve. Dose-response curves can be generated to calculate the EC50 value.

Western Blotting for Phosphorylated Kinases (ERK1/2 and p38 MAPK)

This technique is used to detect the activation of specific kinases through phosphorylation.

-

Cell Stimulation and Lysis: Keratinocytes are stimulated with this compound for various time points. Following stimulation, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated forms of ERK1/2 and p38 MAPK. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Normalization: To ensure equal protein loading, the membrane is stripped and re-probed with antibodies against the total (non-phosphorylated) forms of ERK1/2 and p38 MAPK, or a housekeeping protein like β-actin or GAPDH.

-

Densitometry: The intensity of the bands is quantified using image analysis software to determine the relative levels of phosphorylated kinases.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Signaling cascade initiated by this compound binding to the OR2AT4 receptor.

Caption: Workflow for analyzing kinase phosphorylation via Western blotting.

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. A synthetic sandalwood odorant induces wound-healing processes in human keratinocytes via the olfactory receptor OR2AT4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. OR2AT4, an Ectopic Olfactory Receptor, Suppresses Oxidative Stress-Induced Senescence in Human Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research.manchester.ac.uk [research.manchester.ac.uk]

- 5. OR2AT4, an Ectopic Olfactory Receptor, Suppresses Oxidative Stress-Induced Senescence in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

In-Vitro Effects of Sandacanol on Human Keratinocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of the in-vitro effects of Sandacanol, a synthetic sandalwood odorant, on human keratinocytes. The primary focus is on its role in activating the olfactory receptor OR2AT4, which triggers downstream signaling pathways that promote keratinocyte proliferation and migration—key processes in wound healing and skin regeneration. This document summarizes the key findings from pivotal studies, presents available data in a structured format, details the experimental protocols used to elicit these findings, and provides visual representations of the involved signaling pathways. While the qualitative effects of this compound are well-documented, this guide also highlights the current gap in publicly available, specific quantitative data.

Introduction

Keratinocytes, the predominant cell type in the epidermis, play a crucial role in maintaining the skin barrier and in the wound healing process. Recent research has unveiled the expression of ectopic olfactory receptors in non-olfactory tissues, including the skin. One such receptor, OR2AT4, has been identified in human keratinocytes and is activated by the synthetic sandalwood odorant, this compound (often referred to as Sandalore in scientific literature).[1][2][3] The activation of OR2AT4 by this compound initiates a cascade of intracellular events that have been shown to positively influence keratinocyte function, suggesting its potential as a therapeutic agent in dermatology and cosmetic science.[1][4] This guide synthesizes the current knowledge on the in-vitro effects of this compound on human keratinocytes.

Data Presentation

The following tables summarize the qualitative and, where available, quantitative effects of this compound on human keratinocytes as reported in key in-vitro studies. It is important to note that while the proliferative and migratory effects are consistently observed, specific quantitative data is not always detailed in the primary literature.

Table 1: Effects of this compound on Keratinocyte Proliferation

| Parameter | Cell Type | Treatment | Observed Effect | Quantitative Data | Reference |

| Cell Proliferation | Primary human keratinocytes | Long-term stimulation with Sandalore | Positive effect on cell proliferation | Specific percentage increase not detailed. | [1] |

| Cell Proliferation (in senescent cells) | HaCaT keratinocytes | Sandalore | Significantly increased proliferation | Specific percentage increase not detailed, but graphically represented. | [4] |

| Ki-67 Expression (Proliferation Marker) | HaCaT keratinocytes | Sandalore | Restored Ki-67 expression in senescent cells | Specific percentage of Ki-67 positive cells not detailed. | [4] |

Table 2: Effects of this compound on Keratinocyte Migration

| Parameter | Cell Type | Treatment | Observed Effect | Quantitative Data | Reference |

| Cell Migration | Primary human keratinocytes | Long-term stimulation with Sandalore | Positively affected cell migration | Specific migration rate or percentage of wound closure not detailed. | [1] |

| Wound Healing (In-vitro) | Primary human keratinocytes | Sandalore in a wound scratch assay | Accelerated regeneration of keratinocyte monolayers | Specific wound closure rates not detailed. | [1] |

Table 3: Effects of this compound on Intracellular Signaling

| Parameter | Cell Type | Treatment | Observed Effect | Quantitative Data | Reference |

| Intracellular Calcium ([Ca2+]) | Primary human keratinocytes | Sandalore | Induction of strong Ca2+ signals | Specific fold increase not detailed. | [1] |

| cyclic Adenosine Monophosphate (cAMP) | Primary human keratinocytes | Sandalore | Activation of a cAMP-dependent pathway | Specific fold increase not detailed. | [1] |

| Erk1/2 Phosphorylation | Primary human keratinocytes | Sandalore | Increased phosphorylation of Erk1/2 | Specific fold increase not detailed. | [1] |

| p38 MAPK Phosphorylation | Primary human keratinocytes | Sandalore | Increased phosphorylation of p38 MAPK | Specific fold increase not detailed. | [1] |

| AMPK Phosphorylation | HaCaT keratinocytes | Sandalore | Increased phosphorylation of AMPK in senescent cells | Specific fold increase not detailed. | [4] |

Signaling Pathways

This compound exerts its effects on human keratinocytes primarily through the activation of the olfactory receptor OR2AT4, which subsequently triggers two distinct signaling cascades.

Proliferation and Migration Pathway

Upon binding of this compound to OR2AT4, a canonical G-protein coupled receptor signaling pathway is initiated. This leads to an increase in intracellular concentrations of second messengers, namely calcium ions (Ca2+) and cyclic adenosine monophosphate (cAMP).[1] These second messengers then activate downstream mitogen-activated protein kinase (MAPK) pathways, specifically leading to the phosphorylation and activation of extracellular signal-regulated kinase 1/2 (Erk1/2) and p38 MAPK.[1] The activation of these kinases is crucial for promoting cell proliferation and migration, which are essential for the re-epithelialization phase of wound healing.[1][5]

Caption: this compound-induced signaling for keratinocyte proliferation and migration.

Anti-Senescence Pathway

More recent studies have elucidated a second pathway activated by this compound-OR2AT4 interaction, which is particularly relevant in the context of cellular aging. This pathway also begins with an increase in intracellular calcium, which then activates Calcium/calmodulin-dependent protein kinase kinase beta (CaMKKβ).[4] Activated CaMKKβ, in turn, phosphorylates and activates AMP-activated protein kinase (AMPK).[4] AMPK activation leads to the inhibition of the mammalian target of rapamycin complex 1 (mTORC1), a key regulator of cell growth and metabolism.[4] The inhibition of mTORC1 promotes autophagy, a cellular recycling process that helps to clear damaged components and has been shown to have anti-senescence effects.[4] This pathway suggests a role for this compound in combating cellular aging in keratinocytes.

Caption: this compound's role in the anti-senescence pathway in keratinocytes.

Experimental Protocols

The following are representative, detailed protocols for the key experiments used to study the effects of this compound on human keratinocytes. These protocols are based on the methodologies described in the cited literature and standard laboratory practices.

In-Vitro Wound Scratch Assay

This assay is used to assess the effect of this compound on keratinocyte migration and wound closure in a two-dimensional setting.

Workflow Diagram:

Caption: A typical workflow for an in-vitro wound scratch assay.

Protocol:

-

Cell Seeding: Seed primary human keratinocytes or HaCaT cells in a 6-well or 12-well plate at a density that allows them to reach 90-100% confluency within 24-48 hours.

-

Cell Culture: Culture the cells in appropriate keratinocyte growth medium, typically at 37°C in a humidified atmosphere with 5% CO2.

-

Scratch Creation: Once confluent, create a uniform, straight scratch in the cell monolayer using a sterile p200 pipette tip.

-

Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove any detached cells and debris.

-

Treatment: Replace the PBS with fresh culture medium containing the desired concentration of this compound. A vehicle control (medium with the solvent used for this compound) should be included.

-

Imaging: Immediately after adding the treatment, capture images of the scratch at designated points using a phase-contrast microscope. This is the 0-hour time point.

-

Incubation: Return the plate to the incubator and continue to culture for 24-48 hours.

-

Subsequent Imaging: Capture images of the same designated points at various time intervals (e.g., 12, 24, and 48 hours).

-

Data Analysis: Use image analysis software (e.g., ImageJ) to measure the area of the scratch at each time point. Calculate the percentage of wound closure relative to the 0-hour time point.

Calcium Imaging

This method is used to measure changes in intracellular calcium concentration in response to this compound stimulation.

Protocol:

-

Cell Seeding: Seed keratinocytes on glass-bottom dishes or coverslips suitable for microscopy.

-

Dye Loading: Once the cells have adhered and are at the desired confluency, load them with a calcium-sensitive fluorescent dye, such as Fura-2 AM (acetoxymethyl ester), typically at a concentration of 2-5 µM in a serum-free medium for 30-60 minutes at 37°C.

-

Washing: After loading, wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) to remove the extracellular dye.

-

Equilibration: Allow the cells to equilibrate for at least 15-30 minutes to allow for the de-esterification of the dye within the cells.

-

Microscopy Setup: Mount the dish or coverslip on an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Baseline Measurement: Acquire a stable baseline of fluorescence by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at ~510 nm.

-

Stimulation: Perfuse the cells with a solution containing this compound while continuously recording the fluorescence.

-

Data Analysis: The ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation is calculated. This ratio is proportional to the intracellular calcium concentration.

Western Blotting for Phosphorylated Proteins

This technique is used to detect and quantify the levels of phosphorylated Erk1/2, p38, and AMPK, indicating their activation.

Protocol:

-

Cell Culture and Treatment: Culture keratinocytes to a suitable confluency and then treat them with this compound for various time points. A vehicle control is essential.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and then lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Denature the protein lysates and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of Erk1/2, p38, or AMPK overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against the total forms of Erk1/2, p38, and AMPK, as well as a loading control (e.g., GAPDH or β-actin), to normalize the data.

Conclusion

The in-vitro studies on this compound have consistently demonstrated its ability to modulate human keratinocyte behavior through the activation of the olfactory receptor OR2AT4. The subsequent signaling cascades involving Ca2+, cAMP, Erk1/2, p38 MAPK, and the CaMKKβ/AMPK/mTORC1 pathway provide a molecular basis for the observed increases in keratinocyte proliferation and migration. These findings strongly suggest the potential of this compound as a bioactive ingredient in skincare products aimed at promoting skin regeneration and wound healing. However, to fully realize its therapeutic potential, further research is required to obtain detailed quantitative data on its efficacy and to elucidate the optimal concentrations and formulations for topical application. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals working in this exciting area of dermatology.

References

- 1. A synthetic sandalwood odorant induces wound-healing processes in human keratinocytes via the olfactory receptor OR2AT4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.manchester.ac.uk [research.manchester.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. OR2AT4, an Ectopic Olfactory Receptor, Suppresses Oxidative Stress-Induced Senescence in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Newly discovered olfactory receptors in epidermal keratinocytes are associated with proliferation, migration, and re-epithelialization of keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physicochemical Profile of Sandacanol: A Technical Guide for Experimental Design

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Sandacanol, a synthetic sandalwood odorant. The information herein is intended to support experimental design, particularly in the fields of pharmacology, cosmetic science, and drug development, where understanding a molecule's behavior is critical for formulation and efficacy studies. This document summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes associated signaling pathways.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. This compound is a colorless to pale yellow, oily liquid with a characteristic woody, sandalwood odor[1][2][3]. Key quantitative properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₄O | [1][3] |

| Molecular Weight | 208.34 g/mol | [1][4] |

| CAS Number | 28219-61-6 | [1][3] |

| Physical State | Oily liquid | [1] |

| Appearance | Colourless to pale yellow | [1][3] |

| Boiling Point | 287.37 °C; 114-116 °C (at 1 mmHg) | [1][2] |

| Specific Gravity | 0.91400 to 0.91800 @ 20.00 °C; 0.913 – 0.917 @ 25 °C | [1][3][5] |

| Refractive Index | 1.48600 to 1.49000 @ 20.00 °C; 1.4865-1.4885; 1.476 – 1.498 @ 25 °C | [1][2][3] |

| Flash Point | 92.78 °C; 103 °C | [1][3] |

| Water Solubility | Insoluble; 17 mg/L @ 20 °C (experimental) | [2][5][6] |

| Solubility in Alcohol | Soluble | [3][5][6] |

| pKa (Predicted) | 14.72 ± 0.10 | [2] |

| logP (o/w) | 4.300 | [5][6] |

Experimental Protocols for Physicochemical Property Determination

Accurate experimental determination of physicochemical properties is crucial for building reliable predictive models and ensuring data quality in drug discovery and development.[7][8] While specific experimental data for this compound's determination is not publicly detailed, the following are standard high-throughput methodologies used for the properties listed above.[9][10]

General Experimental Workflow

The determination of physicochemical properties typically follows a structured workflow, from sample preparation to data analysis.

References

- 1. aacipl.com [aacipl.com]

- 2. This compound manufacturers and suppliers in China - ODOWELL [odowell.com]

- 3. Sandanol – Organica Aromatics® [organicaaroma.com]

- 4. 2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol, (E)- | C14H24O | CID 6438196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sandalrome [thegoodscentscompany.com]

- 6. sandalrome [thegoodscentscompany.com]

- 7. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Interpreting physicochemical experimental data sets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. analiza.com [analiza.com]

- 10. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

Sandacanol (CAS 28219-61-6): A Technical Guide to its Research Applications in Cell Signaling and Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sandacanol, a synthetic sandalwood fragrance molecule with the CAS number 28219-61-6, has emerged as a significant tool in cellular research. Initially recognized for its olfactory properties, recent studies have unveiled its capacity to modulate specific signaling pathways through the activation of ectopic olfactory receptors in non-olfactory tissues. This technical guide provides an in-depth overview of the current research applications of this compound, focusing on its role as an agonist for the olfactory receptors OR2AT4 and OR10H1. Detailed experimental protocols, quantitative data from key studies, and visual representations of the activated signaling pathways are presented to facilitate further investigation into its therapeutic potential in wound healing and oncology.

Chemical Properties of this compound

This compound, also known by trade names such as Bacdanol, Sandranol, and Sandalore, is a synthetic odorant with a characteristic sandalwood scent.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 28219-61-6 |

| Molecular Formula | C₁₄H₂₄O |

| Molecular Weight | 208.34 g/mol |

| Appearance | Clear colorless to pale yellowish liquid[1] |

| Boiling Point | 114-116 °C (1 mmHg)[1] |

| Density | 0.91 g/cm³[1] |

| Water Solubility | Insoluble[1] |

| Storage Temperature | -20°C[1] |

Research Applications in Olfactory Receptor Signaling

This compound has been identified as a specific agonist for at least two ectopically expressed olfactory receptors, OR2AT4 in human keratinocytes and OR10H1 in human bladder cancer cells, initiating distinct downstream signaling cascades.

Activation of OR2AT4 in Human Keratinocytes: Implications for Wound Healing

In human keratinocytes, this compound (often referred to as Sandalore in literature) activates the olfactory receptor OR2AT4.[2][3] This activation triggers a signaling pathway that promotes cell proliferation and migration, crucial processes in wound healing.[2][4]

The activation of OR2AT4 by this compound initiates a G-protein-coupled receptor (GPCR) signaling cascade. This involves the elevation of intracellular cyclic adenosine monophosphate (cAMP) and calcium (Ca²⁺) levels.[2][3] The increase in these second messengers leads to the phosphorylation and activation of extracellular signal-regulated kinases (Erk1/2) and p38 mitogen-activated protein kinases (p38 MAPK).[2][3]

Caption: this compound-induced OR2AT4 signaling pathway in keratinocytes.

Long-term stimulation of human keratinocytes with this compound has been shown to positively affect cell proliferation and migration, leading to the regeneration of keratinocyte monolayers in an in vitro wound scratch assay.[2][3]

| Parameter | Treatment | Result | Reference |

| Cell Proliferation | Long-term this compound stimulation | Increased | [2][3] |

| Cell Migration | Long-term this compound stimulation | Increased | [2][3] |

| Monolayer Regeneration | Long-term this compound stimulation | Enhanced | [2][3] |

This protocol is a generalized representation based on standard wound healing assay methodologies.

-

Cell Seeding: Plate primary human keratinocytes in a 6-well plate and culture until a confluent monolayer is formed.

-

Scratch Induction: Create a "scratch" in the cell monolayer using a sterile p200 pipette tip.

-

Treatment: Wash the wells with phosphate-buffered saline (PBS) to remove detached cells and add a culture medium containing this compound at the desired concentration (e.g., 100-500 µM). Use a vehicle control (e.g., DMSO) for comparison.

-

Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24, 48 hours) using an inverted microscope with a camera.

-

Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure over time relative to the initial scratch area.

Caption: Experimental workflow for an in vitro wound healing scratch assay.

Activation of OR10H1 in Bladder Cancer Cells: A Potential Anti-Cancer Application

This compound has been identified as a specific agonist for the olfactory receptor OR10H1, which is overexpressed in human bladder cancer tissues.[4][5] Activation of OR10H1 by this compound in the bladder cancer cell line BFTC905 leads to a reduction in cell viability and proliferation, induction of apoptosis, and cell cycle arrest.[5]

Similar to its effect on OR2AT4, this compound binding to OR10H1 elevates intracellular cAMP and Ca²⁺ levels.[5] This signaling cascade ultimately results in cell cycle arrest at the G1 phase and a limited degree of apoptosis, thereby inhibiting the growth of bladder cancer cells.[5]

Caption: this compound-induced OR10H1 signaling in bladder cancer cells.

Treatment of BFTC905 bladder cancer cells with this compound resulted in a dose-dependent decrease in cell viability and proliferation.[5]

| Parameter | This compound Concentration (µM) | Incubation Time (h) | Result | Reference |

| Cell Viability | 50, 100, 300, 500, 700 | 24, 48 | Significantly diminished | [5] |

| Cell Proliferation | 50, 100, 300, 500, 700 | 24, 48 | Significantly diminished | [5] |

| Cell Migration | 50, 100, 300, 500, 700 | 24, 48 | Significantly diminished | [5] |

| Apoptosis | 50, 100, 300, 500, 700 | 24, 48 | Limited degree induced | [5] |

| Cell Cycle | Not specified | Not specified | Increased G1 fraction | [5] |

This protocol is based on the CellTiter-Glo® Luminescent Cell Viability Assay.

-

Cell Seeding: Seed BFTC905 bladder cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 50, 100, 300, 500, 700 µM) and a vehicle control (DMSO) for the desired time (e.g., 24 or 48 hours).

-

Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature and then mix to form the CellTiter-Glo® Reagent.

-

Lysis and Luminescence Reaction: Add the CellTiter-Glo® Reagent to each well, mix for 2 minutes on an orbital shaker to induce cell lysis, and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is an indicator of the number of metabolically active cells.

This protocol is based on the Caspase-Glo® 3/7 Assay.

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the Cell Viability Assay protocol.

-

Reagent Addition: Add Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Mix by gentle tapping and incubate at room temperature for 1 to 2 hours.

-

Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of caspase-3/7 activity.

-

Normalization: Normalize the caspase activity data to the cell viability data (from the ATP-based assay) to account for differences in cell number.

Caption: Workflow for cell viability and apoptosis assays.

Conclusion and Future Directions

This compound (CAS 28219-61-6) is a valuable research tool for investigating the function of ectopically expressed olfactory receptors. Its specific agonistic activity on OR2AT4 in keratinocytes and OR10H1 in bladder cancer cells has opened new avenues for potential therapeutic applications in dermatology and oncology, respectively. The detailed methodologies and signaling pathways presented in this guide offer a foundation for researchers to further explore the mechanisms of action of this compound and to evaluate its efficacy in more complex in vivo models. Future research should focus on identifying the endogenous ligands for these receptors and further elucidating the downstream signaling events to fully understand the physiological and pathophysiological roles of these olfactory receptors.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Migratory Metrics of Wound Healing: A Quantification Approach for in vitro Scratch Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A synthetic sandalwood odorant induces wound-healing processes in human keratinocytes via the olfactory receptor OR2AT4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]